molecular formula C19H18N2O5S B6524469 2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 476293-67-1

2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B6524469
CAS RN: 476293-67-1
M. Wt: 386.4 g/mol
InChI Key: BFPJOYPTLXCQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate is an important organic compound used in a variety of scientific applications. It is a compound that has been studied extensively due to its various properties and potential applications. This compound has been used in the synthesis of various organic compounds and has been found to be useful in the preparation of pharmaceuticals and other materials.

Scientific Research Applications

2,4-Diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and other materials. Additionally, it has been used in the synthesis of polymers, catalysts, and other materials. It has also been used in the synthesis of fluorescent probes, dyes, and other materials. Furthermore, it has been used in the study of the structure-activity relationships of organic compounds.

Mechanism of Action

2,4-Diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate has been found to act as an inhibitor of certain enzymes. It has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. Additionally, it has been found to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide. Furthermore, it has been found to inhibit the activity of phospholipase A2, an enzyme involved in the production of fatty acids.
Biochemical and Physiological Effects
2,4-Diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been found to have antioxidant and neuroprotective effects. Furthermore, it has been found to have anti-cancer properties and to be neuroprotective.

Advantages and Limitations for Lab Experiments

2,4-Diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high purity and stability. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. Furthermore, it is relatively non-toxic and can be used in a variety of laboratory experiments. However, one of the main limitations of this compound is its high cost. Additionally, it can be difficult to store and can be unstable in certain conditions.

Future Directions

2,4-Diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate has a variety of potential future directions that could be explored. One of the main areas of research is its potential use as an anti-cancer agent. Additionally, further research could be done on its potential use as an anti-inflammatory, anti-bacterial, and anti-fungal agent. Furthermore, further research could be done on its potential use as an antioxidant and neuroprotective agent. Additionally, further research could be done on its potential use in the synthesis of polymers, catalysts, fluorescent probes, dyes, and other materials. Finally, further research could be done on its potential use in the study of the structure-activity relationships of organic compounds.

Synthesis Methods

2,4-Diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate can be synthesized through a variety of methods. One of the most commonly used methods is the Michael addition reaction of 4-cyano-3-methylthiophene-2,4-dicarboxylic acid with 2,4-diethyl-5-amino-3-methylthiophene-2,4-dicarboxylic acid. This reaction yields the desired compound in high yields and can be done in a single step. Additionally, the compound can also be synthesized through the reaction of 4-cyano-3-methylthiophene-2,4-dicarboxylic acid with 2,4-diethyl-5-amino-3-methylthiophene-2,4-dicarboxylic acid and then followed by a cyclization reaction. This method yields the desired product in high yields and can be done in two steps.

properties

IUPAC Name

diethyl 5-[(4-cyanobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-4-25-18(23)14-11(3)15(19(24)26-5-2)27-17(14)21-16(22)13-8-6-12(10-20)7-9-13/h6-9H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPJOYPTLXCQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate

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